molecular formula C20H20N2O2 B2901997 N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide CAS No. 332173-87-2

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide

Cat. No.: B2901997
CAS No.: 332173-87-2
M. Wt: 320.392
InChI Key: KIFNEQMOESZSQX-UHFFFAOYSA-N
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Description

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide is a compound that incorporates the 8-hydroxyquinoline (8-HQ) moiety . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .


Synthesis Analysis

The synthesis of 8-HQ derivatives has been a subject of interest in recent years. The 8-HQ structure has emerged as a promising pharmacophore scaffold for medicinal chemists, due to a coded biological and synthetic potential owing to the active sites in the molecule on C-2, C-5, and C-7 carbons . The presence of a hydroxyl substituent on the C-8 carbon creates an ortho (C-7) and/or para (C-5) direction, providing active positions for electrophilic aromatic substitutions on C-5 (para) and for the accomplishment of aza Fiedel-Crafts-type reactions, including Mannich- or Betti-three components reactions (Mannich-3CR and Betti-3CR) predominantly on the C-7 (ortho) position .


Molecular Structure Analysis

The 8-HQ moiety, which is a part of this compound, is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . This structure has been shown to possess a range of activities as metal chelation, enzyme inhibition, cytotoxicity, and cytoprotection .


Chemical Reactions Analysis

The 8-HQ structure has active sites in the molecule on C-2, C-5, and C-7 carbons . These active sites provide positions for electrophilic aromatic substitutions and aza Fiedel-Crafts-type reactions, including Mannich- or Betti-three components reactions .

Properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13(2)20(24)22-17(14-7-4-3-5-8-14)16-11-10-15-9-6-12-21-18(15)19(16)23/h3-13,17,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFNEQMOESZSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974678
Record name N-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]-2-methylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-62-2
Record name N-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]-2-methylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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